molecular formula C6H2Cl2F3NO B1404829 2,6-Dichloro-4-(trifluoromethoxy)pyridine CAS No. 1361889-82-8

2,6-Dichloro-4-(trifluoromethoxy)pyridine

Cat. No.: B1404829
CAS No.: 1361889-82-8
M. Wt: 231.98 g/mol
InChI Key: LQQQZFORVMZJAB-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C6H2Cl2F3NO. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a trifluoromethoxy group attached to the pyridine ring.

Safety and Hazards

“2,6-Dichloro-4-(trifluoromethoxy)pyridine” is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Trifluoromethylpyridines, such as “2,6-Dichloro-4-(trifluoromethoxy)pyridine”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the chlorination of 4-(trifluoromethoxy)pyridine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired positions.

Industrial Production Methods

On an industrial scale, the production of 2,6-Dichloro-4-(trifluoromethoxy)pyridine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and consistent quality of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-4-(trifluoromethoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

2,6-dichloro-4-(trifluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3NO/c7-4-1-3(2-5(8)12-4)13-6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQQZFORVMZJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361889-82-8
Record name 2,6-dichloro-4-(trifluoromethoxy)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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